4-(1-Butyl-1H-imidazol-2-yl)piperidin-dihydrochlorid

Übersicht

Beschreibung

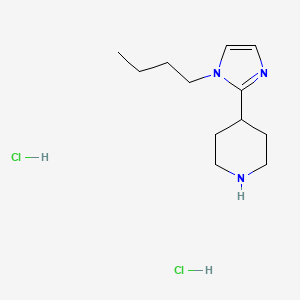

4-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C12H23Cl2N3 and its molecular weight is 280.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Medikamente

Imidazol-basierte Verbindungen wurden rasant entwickelt und bieten eine Vielzahl potenzieller Anwendungen als Arzneimittel . Die Derivate des Imidazols zeigen verschiedene biologische Aktivitäten wie antibakterielle, antimikrobielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, fiebersenkende, antivirale, antioxidative, antiamöbische, anthelminthische, antifungale und ulzerogene Wirkungen .

Pflanzenschutzmittel

Imidazol-Derivate werden auch im Bereich der Pflanzenschutzmittel eingesetzt . Sie können bei der Entwicklung neuer Pestizide und Düngemittel verwendet werden.

Menschgemachte Materialien

Imidazol-basierte Verbindungen werden bei der Synthese von menschengemachten Materialien verwendet . Diese Materialien können je nach dem verwendeten Imidazol-Derivat unterschiedliche Eigenschaften und Anwendungen haben.

Künstliche Akzeptoren

Imidazol-Derivate können als künstliche Akzeptoren fungieren . Sie können Elektronen in verschiedenen chemischen Reaktionen aufnehmen, was sie in einer Vielzahl von chemischen Prozessen nützlich macht.

Supramolekular Liganden

Imidazol-basierte Verbindungen können als supramolekulare Liganden fungieren . Sie können an ein zentrales Metallatom binden, um einen Koordinationskomplex zu bilden.

Biomimetische Katalysatoren

Imidazol-Derivate können als biomimetische Katalysatoren fungieren . Sie können die Funktion natürlicher Enzyme nachahmen und verschiedene biologische Reaktionen katalysieren.

Antimicrobial Activity

The synthesized compounds were tested in vitro for their antimicrobial activity against Gram-positive bacteria (Staphylococcus epidermidis and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and fungi (Candida albicans and Aspergillus niger) .

Lumineszenz und Katalyse

Imidazol-basierte Verbindungen gewinnen aufgrund ihrer potenziellen Anwendungen in Lumineszenz, Katalyse, Magnetismus, Wirkstoffabgabe, Gasadsorption und -trennung an Bedeutung .

Wirkmechanismus

Target of Action

It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biological pathways .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities .

Biologische Aktivität

4-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an imidazole group, which is crucial for its biological activity. Its molecular formula is C12H18Cl2N4, with a molecular weight of approximately 283.21 g/mol. The presence of the imidazole moiety enhances its solubility and reactivity, making it suitable for various pharmacological applications.

Biological Activities

Research indicates that 4-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Opioid Receptor Modulation : It has been evaluated for its affinity towards delta-, mu-, and kappa-opioid receptors. Certain derivatives have demonstrated selective agonistic activity, suggesting potential applications in pain management and anxiety disorders .

- Antidepressant Effects : In vivo models have indicated that this compound may exhibit antidepressant-like effects, particularly through its interaction with the central nervous system .

The biological activity of 4-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, influencing their catalytic activities. Its binding affinity to imidazole-containing enzymes has been noted, affecting metabolic pathways.

- Cell Signaling Modulation : It modulates cell signaling pathways, impacting gene expression and cellular metabolism. This modulation can lead to altered cellular responses in various disease models.

- Receptor Binding : The compound's structural features allow it to bind selectively to specific receptors, influencing neurotransmitter release and receptor activation .

Case Studies and Research Findings

Several studies have explored the biological efficacy of this compound:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of 4-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride, it was found to inhibit the growth of multiple bacterial strains at concentrations as low as 10 µg/mL. This suggests a promising role in developing new antimicrobial agents.

Case Study: Opioid Receptor Agonism

A series of derivatives were synthesized based on this compound, leading to the identification of a selective delta-opioid agonist with an EC(50) value of 14 nM. These findings highlight its potential in pain management therapies .

Eigenschaften

IUPAC Name |

4-(1-butylimidazol-2-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3.2ClH/c1-2-3-9-15-10-8-14-12(15)11-4-6-13-7-5-11;;/h8,10-11,13H,2-7,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZFMZWYMTYJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CN=C1C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.